molecular formula C13H26O6 B1682889 Thp-peg5 CAS No. 128660-97-9

Thp-peg5

Cat. No.: B1682889
CAS No.: 128660-97-9
M. Wt: 278.34 g/mol
InChI Key: XUTYVMRXVARJFT-UHFFFAOYSA-N
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Description

The compound “Tetrahydropyranyl-Polyethylene Glycol 5” (Thp-peg5) is a monodispersed linear polyethylene glycol derivative. It is characterized by the presence of a tetrahydropyran (Thp) group and a polyethylene glycol (PEG) chain with five ethylene glycol units. This compound is widely used in various scientific and industrial applications due to its unique chemical properties, including its solubility, stability, and ability to form conjugates with other molecules .

Mechanism of Action

Target of Action

THP-PEG5, also known as this compound-OH, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves the selective degradation of target proteins . This is achieved by exploiting the intracellular ubiquitin-proteasome system . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . By selectively targeting proteins for degradation, this compound can influence various cellular processes.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can have various downstream effects depending on the specific target protein being degraded. For example, if the target protein is involved in a disease pathway, its degradation could potentially lead to therapeutic benefits.

Action Environment

The action of this compound, like other PROTACs, takes place intracellularly, within the environment of the cell . Various factors can influence the action, efficacy, and stability of this compound. These include the expression levels of the E3 ubiquitin ligase and the target protein, the presence of competing substrates, and the overall state of the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydropyranyl-Polyethylene Glycol 5 typically involves the protection of hydroxyl groups using tetrahydropyran (Thp) and the subsequent polymerization of ethylene glycol units. The process begins with the reaction of ethylene glycol with tetrahydropyran in the presence of an acid catalyst to form the protected intermediate. This intermediate is then subjected to polymerization reactions to achieve the desired chain length of five ethylene glycol units .

Industrial Production Methods

Industrial production of Tetrahydropyranyl-Polyethylene Glycol 5 involves large-scale polymerization processes. These processes are carried out in controlled environments to ensure the purity and consistency of the final product. The use of advanced polymerization techniques and purification methods, such as distillation and chromatography, is common in industrial settings to achieve high-quality Tetrahydropyranyl-Polyethylene Glycol 5 .

Chemical Reactions Analysis

Types of Reactions

Tetrahydropyranyl-Polyethylene Glycol 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Tetrahydropyranyl-Polyethylene Glycol 5, such as aldehydes, carboxylic acids, and substituted Thp-PEG compounds .

Scientific Research Applications

Tetrahydropyranyl-Polyethylene Glycol 5 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydropyranyl-Polyethylene Glycol 5 is unique due to its combination of the Thp protecting group and the PEG chain. This combination provides enhanced solubility, stability, and versatility in various applications compared to other similar compounds .

Biological Activity

Thp-peg5, also known as MS-Peg5-thp, is a polyethylene glycol (PEG)-based compound that plays a critical role in the development of proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, synthesis methods, and applications in biomedical research.

Structure and Properties

This compound consists of a tetrahydropyran (THP) moiety linked to a five-unit PEG chain. This unique structure imparts significant properties such as increased solubility, enhanced stability, and a balanced hydrophilicity and hydrophobicity. These characteristics make it particularly suitable for biological applications, especially in drug delivery and targeted protein degradation.

The primary biological activity of this compound is its function as a linker in PROTACs. PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. The mechanism can be summarized as follows:

  • Binding : One ligand of the PROTAC binds to an E3 ubiquitin ligase, while the other binds to the target protein.
  • Proximity Induction : this compound facilitates the close proximity of these two entities.
  • Ubiquitination : This proximity leads to the ubiquitination of the target protein.
  • Degradation : The ubiquitinated protein is subsequently directed to the proteasome for degradation.

This mechanism allows for selective targeting of proteins implicated in various diseases, including cancer, thereby offering potential therapeutic benefits.

Synthesis Methods

The synthesis of this compound involves several steps, employing various chemical reactions:

  • Oxidation : The PEG chain can be oxidized to introduce aldehyde or carboxylic acid groups.
  • Reduction : Reducing agents can convert the THP group to hydroxyl groups.
  • Substitution : Nucleophilic substitution reactions can introduce different functional groups onto the PEG chain.

Common reagents used in these processes include potassium permanganate for oxidation and sodium borohydride for reduction.

Applications

This compound has diverse applications across multiple fields:

  • Drug Development : It is utilized in the design and synthesis of PROTACs for targeted protein degradation.
  • Biomedical Research : The compound aids in studying protein interactions and cellular mechanisms involved in various diseases.
  • Therapeutic Strategies : Its ability to enhance solubility and stability makes it valuable in developing new therapeutic agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

Compound NameDescriptionUnique Features
MS-Peg4-thpA variant with a shorter PEG chainMay exhibit different solubility characteristics
MS-Peg6-thpA variant with a longer PEG chainExtended reach may enhance targeting capabilities
MS-Peg5-azideContains an azide group instead of THPOffers different reactivity compared to this compound

This compound stands out due to its optimal balance between hydrophilicity and hydrophobicity, which enhances its performance in PROTAC applications.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Cancer Therapy Studies : Research has demonstrated that this compound-based PROTACs effectively degrade oncoproteins involved in tumor progression.
  • Protein Interaction Analysis : Investigations into how this compound influences ligand binding dynamics have provided insights into optimizing PROTAC design for improved therapeutic outcomes.

Properties

IUPAC Name

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O6/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTYVMRXVARJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 20 mL solution of methylene chloride containing tetraethylene glycol (15 mmol, 2.91 g) and toluenesulfonic acid (20 mg) was added dropwise via syringe 3,4-dihydro-2H-pyran (12 mmol, 1.0 g, 1.1 mL). The reaction mixture was stirred for 3.5 h, and the solvent was removed by rotary evaporation. Mono-tetrahydropyran 1 was isolated by flash chromatography on silica eluting with 1:1 tetrahydrofuran/methylene chloride, affording 1.82 g of a clear, colorless oil (44% yield). 1H NMR (400 MHz, CDCl3): δ4.61 (dd, 1H, J1 =J2 =4 Hz), 4.6-4.8 (m, 2H), 3.69 (t, 2H, J=7 Hz).
[Compound]
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2.91 g
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20 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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